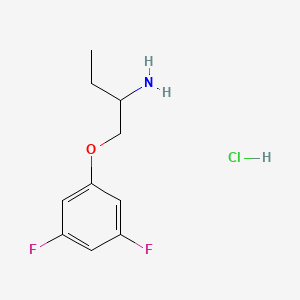
1-(3,5-Difluorophenoxy)butan-2-amine hydrochloride
Descripción general
Descripción
1-(3,5-Difluorophenoxy)butan-2-amine hydrochloride is a useful research compound. Its molecular formula is C10H14ClF2NO and its molecular weight is 237.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3,5-Difluorophenoxy)butan-2-amine hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, exploring its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula CHClFN\O and a molecular weight of 237.67 g/mol. It features a butan-2-amine backbone substituted with a 3,5-difluorophenoxy group, which contributes to its distinct electronic properties and biological activities .
Target Interactions
This compound likely interacts with various receptors or enzymes in the body, particularly those involved in neurotransmitter systems. The primary targets may include:
- Neurotransmitter receptors : Potentially affecting mood and cognition.
- Enzymes : Involved in neurotransmitter synthesis or degradation.
Mode of Action
The compound may exert its effects through multiple mechanisms:
- Binding to active sites of target proteins.
- Acting as a substrate for enzymatic reactions.
- Inhibiting enzymatic functions , thereby modulating biochemical pathways related to neurotransmitter dynamics .
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, suggesting potential efficacy against various pathogens .
- Neuroprotective Effects : Given its interaction with neurotransmitter systems, it may have implications in neurodegenerative diseases such as Alzheimer's .
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects, which could be relevant for treating inflammatory conditions .
Case Studies
Several studies have investigated the biological activity of compounds structurally related to this compound:
- Anticancer Activity : A study on related indole derivatives revealed various anticancer activities, including inhibition of tumor cell proliferation .
- Acetylcholinesterase Inhibition : Research has shown that certain analogs possess inhibitory effects on acetylcholinesterase (AChE), with implications for Alzheimer's treatment .
- Microtubule Stabilization : Investigations into microtubule-stabilizing agents suggest potential applications in neuroprotection and cancer therapy .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Propiedades
IUPAC Name |
1-(3,5-difluorophenoxy)butan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO.ClH/c1-2-9(13)6-14-10-4-7(11)3-8(12)5-10;/h3-5,9H,2,6,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDCANXRZGAYNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC1=CC(=CC(=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















